1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of 1,2,4-triazole derivatives , which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one carbon atom.
- The compound features a phenyl group (C6H5) attached to the 3-position of the triazole ring.
- Its systematic name is 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-methanol .
1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-: C9H8N2O
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions, cyclizations, and functional group transformations.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route, but common solvents include ethanol, methanol, or acetonitrile.
Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts continue to optimize synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid are used. Reduction may involve hydrogenation with a metal catalyst. Substitution reactions often use halogens or nucleophiles.
Major Products: The specific products depend on the reaction conditions, but examples include aldehydes, carboxylic acids, or substituted triazoles.
Scientific Research Applications
Chemistry: The compound serves as a building block for more complex molecules due to its versatile reactivity.
Biology: Researchers explore its potential as a bioactive compound, such as in drug discovery.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial or anti-inflammatory effects.
Industry: Although not widely used industrially, its applications may expand as research progresses.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features: The attachment of the phenyl group to the triazole ring distinguishes it from other triazole derivatives.
Similar Compounds: Other related compounds include
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-1-3-7(14)4-2-6/h1-4,13-14H,5H2,(H,10,11,12) |
InChI Key |
SQKGYDJEXAVSRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CO)O |
Origin of Product |
United States |
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